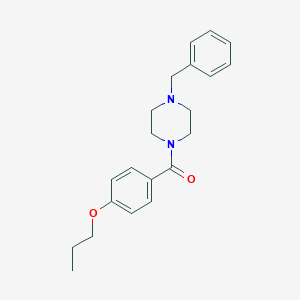
N-(6-nitro-3-pyridinyl)-N-(2-oxo-2-phenylethyl)methanesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(6-nitro-3-pyridinyl)-N-(2-oxo-2-phenylethyl)methanesulfonamide, also known as NSC-743380, is a small molecule inhibitor that has gained considerable attention in recent years. This compound has shown promising results in various scientific research applications, including cancer treatment, inflammation, and neurodegenerative diseases.
Mecanismo De Acción
N-(6-nitro-3-pyridinyl)-N-(2-oxo-2-phenylethyl)methanesulfonamide acts as a potent inhibitor of the enzyme carbonic anhydrase IX (CAIX), which is overexpressed in various types of cancer cells. By inhibiting CAIX, N-(6-nitro-3-pyridinyl)-N-(2-oxo-2-phenylethyl)methanesulfonamide disrupts the pH balance in cancer cells, leading to their death. This mechanism has been extensively studied and validated in various scientific research articles.
Biochemical and Physiological Effects:
N-(6-nitro-3-pyridinyl)-N-(2-oxo-2-phenylethyl)methanesulfonamide has been shown to have minimal toxicity in normal cells and tissues. Additionally, this compound has been found to have anti-inflammatory and neuroprotective effects, which make it a potential candidate for the treatment of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(6-nitro-3-pyridinyl)-N-(2-oxo-2-phenylethyl)methanesulfonamide has several advantages for lab experiments, including its high potency and selectivity towards CAIX. However, this compound has limited solubility in water, which can make it challenging to use in some experiments. Additionally, N-(6-nitro-3-pyridinyl)-N-(2-oxo-2-phenylethyl)methanesulfonamide has not been extensively studied in vivo, which limits its potential use in animal studies.
Direcciones Futuras
There are several future directions for the study of N-(6-nitro-3-pyridinyl)-N-(2-oxo-2-phenylethyl)methanesulfonamide. One potential direction is to investigate its potential use in combination with other cancer treatments, such as chemotherapy and radiation therapy. Additionally, further studies are needed to validate its use in neurodegenerative diseases. Finally, the development of more water-soluble derivatives of N-(6-nitro-3-pyridinyl)-N-(2-oxo-2-phenylethyl)methanesulfonamide could improve its potential use in lab experiments.
In conclusion, N-(6-nitro-3-pyridinyl)-N-(2-oxo-2-phenylethyl)methanesulfonamide is a promising small molecule inhibitor that has shown potential in various scientific research applications. Its high potency and selectivity towards CAIX make it a potential candidate for cancer treatment, while its anti-inflammatory and neuroprotective effects make it a potential candidate for the treatment of neurodegenerative diseases. However, further studies are needed to validate its use in vivo and to develop more water-soluble derivatives.
Métodos De Síntesis
N-(6-nitro-3-pyridinyl)-N-(2-oxo-2-phenylethyl)methanesulfonamide can be synthesized using a multi-step process that involves the reaction of 2-bromo-1-phenylethanone with 6-nitro-3-pyridinecarboxaldehyde in the presence of a base. This intermediate is then reacted with methanesulfonamide in the presence of a reducing agent to form the final product. The synthesis method has been optimized and reported in various scientific research articles.
Aplicaciones Científicas De Investigación
N-(6-nitro-3-pyridinyl)-N-(2-oxo-2-phenylethyl)methanesulfonamide has been extensively studied for its potential use in cancer treatment. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer. Additionally, this compound has been found to induce apoptosis in cancer cells, which is a programmed cell death process that is often disrupted in cancer cells.
Propiedades
Nombre del producto |
N-(6-nitro-3-pyridinyl)-N-(2-oxo-2-phenylethyl)methanesulfonamide |
|---|---|
Fórmula molecular |
C14H13N3O5S |
Peso molecular |
335.34 g/mol |
Nombre IUPAC |
N-(6-nitropyridin-3-yl)-N-phenacylmethanesulfonamide |
InChI |
InChI=1S/C14H13N3O5S/c1-23(21,22)16(10-13(18)11-5-3-2-4-6-11)12-7-8-14(15-9-12)17(19)20/h2-9H,10H2,1H3 |
Clave InChI |
RLHPRPGSJJWKIS-UHFFFAOYSA-N |
SMILES |
CS(=O)(=O)N(CC(=O)C1=CC=CC=C1)C2=CN=C(C=C2)[N+](=O)[O-] |
SMILES canónico |
CS(=O)(=O)N(CC(=O)C1=CC=CC=C1)C2=CN=C(C=C2)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[3-(1-piperidinylcarbonyl)phenyl]-2-thiophenecarboxamide](/img/structure/B240774.png)

![2-(4-methoxyphenoxy)-N-[4-(1-piperidinylcarbonyl)phenyl]acetamide](/img/structure/B240777.png)
![1-Benzyl-4-[(4-ethylphenoxy)acetyl]piperazine](/img/structure/B240781.png)
![N-[3-(1-azepanylcarbonyl)phenyl]-2-phenoxyacetamide](/img/structure/B240785.png)
![3-[(Diphenylacetyl)amino]benzamide](/img/structure/B240786.png)
![N-{3-[(dimethylamino)carbonyl]phenyl}-2-fluorobenzamide](/img/structure/B240791.png)
![4-{[(cyclohexylamino)carbonyl]amino}-N,N-dimethylbenzamide](/img/structure/B240794.png)
![2-chloro-N-{3-[(ethylamino)carbonyl]phenyl}benzamide](/img/structure/B240798.png)
![3-chloro-N-[3-(1-piperidinylcarbonyl)phenyl]benzamide](/img/structure/B240799.png)
![4-{4-[(Isopropylamino)sulfonyl]anilino}-4-oxobutanoic acid](/img/structure/B240806.png)

![N-{4-[(dimethylamino)carbonyl]phenyl}-3-methylbenzamide](/img/structure/B240812.png)
![N-cyclohexyl-N'-[4-(4-morpholinylcarbonyl)phenyl]urea](/img/structure/B240814.png)